molecular formula C6H10N6O2 B8405246 5,5-Bis(azidomethyl)-1,3-dioxane

5,5-Bis(azidomethyl)-1,3-dioxane

Cat. No.: B8405246
M. Wt: 198.18 g/mol
InChI Key: IQTKUJQNJAHKHA-UHFFFAOYSA-N
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Description

5,5-Bis(azidomethyl)-1,3-dioxane is a six-membered 1,3-dioxane ring derivative with two azidomethyl (-CH₂N₃) groups at the 5,5-positions. The azidomethyl variant can be inferred to form through nucleophilic substitution of bromine atoms with sodium azide (NaN₃), a common strategy for introducing azide groups . The compound’s structure likely adopts a chair conformation with equatorial substituents, as observed in related 1,3-dioxane derivatives via NMR and X-ray crystallography .

Azidomethyl groups confer unique reactivity, enabling applications in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer crosslinking . However, the compound’s sensitivity to heat or shock due to the azide functional group necessitates careful handling.

Properties

Molecular Formula

C6H10N6O2

Molecular Weight

198.18 g/mol

IUPAC Name

5,5-bis(azidomethyl)-1,3-dioxane

InChI

InChI=1S/C6H10N6O2/c7-11-9-1-6(2-10-12-8)3-13-5-14-4-6/h1-5H2

InChI Key

IQTKUJQNJAHKHA-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)(CN=[N+]=[N-])CN=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

5,5-Bis(azidomethyl)-1,3-dioxane serves as a functional monomer for the synthesis of well-defined polymers through controlled polymerization techniques. It has been utilized in:

  • Ring-Opening Polymerization (ROP) : The compound has been shown to undergo controlled or "living" ROP, allowing for the creation of polycarbonates and poly(ester-carbonates) with narrow polydispersity. This process involves the use of catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene to facilitate the polymerization of azido-functionalized cyclic carbonates .
  • Functionalization of Polymers : Once polymers are synthesized from this compound, they can be further modified via copper-catalyzed or copper-free strain-promoted azide-alkyne cycloaddition reactions. This allows for the introduction of various functional groups into the polymer backbone, enhancing their properties for specific applications .

Energetic Materials

The compound has implications in the development of energetic materials:

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized for:

  • Synthesis of Bioactive Compounds : The azido group is a valuable functional group in drug design and development. It can be employed in click chemistry to create diverse libraries of bioactive compounds through selective reactions with alkynes or other nucleophiles . This is particularly relevant in the synthesis of triazole derivatives that have shown biological activity.
  • Photoaffinity Probes : The compound can be used in the preparation of photoaffinity probes for target identification in biological systems. These probes can help elucidate interactions between drugs and their biological targets by forming covalent bonds upon light activation .

Case Studies and Research Findings

Several studies highlight the utility of this compound and its derivatives:

Study Application Findings
Polymer SynthesisDemonstrated controlled polymerization yielding polycarbonates with narrow polydispersity and functionalization potential.
Energetic MaterialsExplored as a component in propellant formulations with superior detonation properties compared to traditional explosives like TNT.
Medicinal ChemistryUtilized for synthesizing triazole-containing compounds with potential anticancer activity through click chemistry methods.
Photoaffinity ProbesDeveloped methods for creating probes that enable target identification in drug discovery processes.

Chemical Reactions Analysis

Click Chemistry (Cycloaddition Reactions)

The azide groups undergo copper(I)- or ruthenium-catalyzed cycloadditions with alkynes to form 1,2,3-triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction : Forms 1,4-disubstituted triazoles under mild conditions.

  • Example :

    • Substrate: Propargyl esters or aryl acetylenes

    • Catalyst: CuSO₄/Na ascorbate in H₂O: t-BuOH (1:1) at 25°C

    • Yield: 70–84% for estrone-derived triazoles .

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • Reaction : Produces 1,5-disubstituted triazoles.

  • Conditions :

    • Catalyst: Cp*RuCl(PPh₃)₂

    • Solvent: DCM at 60°C

    • Mechanistic studies show coordination of the internal azide nitrogen to Ru precedes cycloaddition .

Thermal Decomposition and Rearrangements

Azidomethyl groups decompose exothermically upon heating, forming nitriles or imines.

Temperature (°C)ProductByproductApplication
120–150NitrilesN₂Energetic material precursors
>150IminesNH₃Polymer crosslinking agents

Mechanism :

  • Initial release of nitrogen gas via Curtius rearrangement.

  • Intermediate nitrene formation, followed by H-shift to nitriles or coupling to imines .

Reduction Reactions

Azides are reduced to primary amines using hydrogenation or hydride agents.

Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C in MeOH, 25°C

  • Product : 5,5-Bis(aminomethyl)-1,3-dioxane

  • Yield : >90%.

LiAlH₄ Reduction

  • Product : Diamines with concurrent dioxane ring opening at >100°C .

Ring-Opening Polymerization (ROP)

The dioxane ring undergoes controlled polymerization to form functional polycarbonates.

CatalystSolventTemp (°C)Mₙ (g/mol)PDIApplication
DBUDCM255,000–20,0001.1Biomedical hydrogels

Mechanism :

  • Anionic ROP initiated by alcohols.

  • Azide groups remain intact, enabling post-polymerization modifications .

Nucleophilic Substitution

Azides act as leaving groups in SN₂ reactions with nucleophiles (e.g., thiols, amines).

Example :

  • Reagent : Sodium sulfide (Na₂S) in DMF

  • Product : 5,5-Bis(mercaptomethyl)-1,3-dioxane

  • Yield : 68%.

Photochemical Reactions

UV irradiation induces azide decomposition for site-specific functionalization.

Application :

  • Photopatterning of polymers via controlled N₂ release .

  • Crosslinking in azide-modified hydrogels under 350 nm light .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Thermal Stability (TGA) Reactivity/Applications Key References
5,5-Bis(azidomethyl)-1,3-dioxane Not reported Likely low (azide decomposition) Click chemistry, polymer crosslinking
5,5-Bis(bromomethyl)-1,3-dioxane Not reported High (used in flame retardants) Intermediate for thioacetals, bactericidal agents
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane 135 Moderate Crystallography studies, hydrogen bonding
5,5-Dimethyl-1,3-dioxane Not reported ΔfH°liquid = -577.3 kJ/mol Solvent, thermodynamic studies

Key Observations:

  • Thermal Stability : Bromomethyl derivatives exhibit high stability (e.g., flame retardant in with TGA onset at 301°C), whereas azidomethyl derivatives are prone to decomposition due to the labile azide group .
  • Functional Group Reactivity : Bromine serves as a leaving group for nucleophilic substitution, while azides enable cycloaddition reactions . Hydroxymethyl groups participate in hydrogen bonding, influencing crystallinity .

Preparation Methods

Reaction Mechanism and Conditions

The primary synthesis route involves the displacement of bromine atoms in 5,5-bis(bromomethyl)-1,3-dioxane with azide groups via a double SN2 mechanism. Sodium azide (NaN₃) serves as the nucleophile, with DMF as the polar aprotic solvent to enhance reactivity. The reaction is conducted at 130°C for 12–16 hours , ensuring complete substitution.

Key Reaction Steps :

  • Substrate Preparation : 5,5-Bis(bromomethyl)-1,3-dioxane is synthesized from 2,2-bis(bromomethyl)propane-1,3-diol through cyclization.

  • Azidation : The brominated substrate reacts with excess NaN₃ (6 equivalents) in DMF.

  • Workup : The crude product is extracted with diethyl ether, washed with water, dried over sodium sulfate, and concentrated under vacuum to yield 5,5-bis(azidomethyl)-1,3-dioxane as an oil.

Representative Yield :

Starting Material (g)NaN₃ (g)SolventTemperature (°C)Time (h)Yield (%)
2.693.8DMF13016~100

Data synthesized from.

Alternative Synthetic Pathways

Tosylate Intermediate Routes

In related benzodioxole systems, alcohol precursors are converted to tosylates using Appel conditions (CBr₄/PPh₃), followed by azide displacement. For 1,3-dioxane derivatives, analogous strategies could involve:

  • Tosylation : 5,5-Bis(hydroxymethyl)-1,3-dioxane treated with tosyl chloride.

  • Azidation : Tosyl groups are displaced by NaN₃ in methanol or DMF.

However, this approach is less efficient for 1,3-dioxanes compared to the direct bromine-azide exchange.

Characterization and Analytical Data

Spectroscopic Identification

While patents rarely provide full spectral data, analogous compounds are characterized by:

  • ¹H NMR : Peaks at δ 3.6–4.0 ppm (methylene protons adjacent to azide groups).

  • IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ (N₃ stretch).

Example Data :

  • 5,5-Bis(azidomethyl)-1,3-dioxan-2-one (AzDXO) :

    • ¹H NMR (CDCl₃): δ 4.30 (s, 4H, CH₂N₃), 4.05 (s, 4H, CH₂O).

    • IR (KBr): 2105 cm⁻¹ (N₃).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for platinum-based anticancer agents (e.g., cisplatin analogs). For example:

  • Platinum Complexation : this compound reacts with platinum(II) complexes to form biologically active derivatives.

Energetic Materials

Azidomethyl groups contribute to high-energy density in propellants and explosives, though applications remain exploratory.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Reference
NaN₃ in DMFHigh yield, scalableRequires high-temperature conditions~100
Cyclic Carbonate RouteMild conditionsStructural divergence, lower yield45.6
Tosylate DisplacementApplicable to alcoholsMulti-step, lower efficiency60–75

Q & A

Q. Basic

  • ¹H NMR : Absence of CH₂Cl (δ ~4.5 ppm in chloromethyl precursors) and presence of CH₂N₃ (δ ~3.5–4.0 ppm).
  • IR : Azide stretch (~2100 cm⁻¹) vs. C-Cl stretch (~600 cm⁻¹).
  • MS : Molecular ion peak at m/z 212 (C₆H₁₀N₆O₂) .

In what ways can this compound serve as a precursor for high-energy density materials?

Advanced
As an energetic plasticizer, its high nitrogen content (39.6%) and exothermic decomposition enhance propellant formulations. Compare with 2,2-bis(azidomethyl)propane-1,3-diol derivatives for burn rate and stability .

What are the environmental and safety considerations when disposing of azide-containing compounds like this compound?

Q. Basic

  • Neutralization : Treat with 10% NaNO₂ in acidic conditions to convert azides to N₂.
  • Waste streams : Avoid mixing with heavy metals (risk of explosive metal azides). Follow EPA guidelines for hazardous waste disposal .

How do solvent choices impact the reaction efficiency of this compound in CuAAC reactions?

Advanced
Polar solvents (DMF, DMSO) enhance azide solubility but may coordinate CuI, reducing catalytic activity. Mixed solvents (e.g., t-BuOH/H₂O) improve kinetics. Solvent-free conditions under ball milling are being explored for scalability .

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